N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
Description
This compound features a propanamide backbone substituted with three heterocyclic moieties: a 1-methylindol-5-yl group, a 1H-pyrrol-1-yl group, and a thiophen-3-yl group. The indole and pyrrole rings contribute aromatic π-systems and hydrogen-bonding capabilities, while the thiophene introduces sulfur-based electronic effects.
Properties
Molecular Formula |
C20H19N3OS |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(1-methylindol-5-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H19N3OS/c1-22-10-6-15-12-17(4-5-18(15)22)21-20(24)13-19(16-7-11-25-14-16)23-8-2-3-9-23/h2-12,14,19H,13H2,1H3,(H,21,24) |
InChI Key |
SSFIMFRAQHYXAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Introduction of the Pyrrole Group: The pyrrole ring can be introduced via a Paal-Knorr synthesis.
Attachment of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction.
Amide Bond Formation: The final step involves coupling the synthesized intermediates through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiophene rings.
Reduction: Reduction reactions can occur at the amide bond or the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules in organic synthesis.
Biology
Medicine
May exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Could be used in the development of organic electronic materials or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action for compounds like “N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The indole and pyrrole rings can intercalate with DNA, while the thiophene ring may interact with proteins or enzymes.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
*Estimated based on molecular formula C${22}$H${21}$N$_{3}$OS.
Structural Features
- Target Compound: Combines indole (electron-rich aromatic system), pyrrole (hydrogen-bond donor/acceptor), and thiophene (sulfur-mediated hydrophobicity). The methyl group on the indole may enhance metabolic stability .
- Compound 41 () : Replaces indole with imidazole and pyridine substituents. The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism .
- Compound 7b (): Features a bis-thienothiophene core with pyrazole rings.
- Compound 10 (): Incorporates cyanopyrazolopyrimidine and thienothiophene, offering a planar structure for π-π stacking. The cyano groups may improve binding affinity to hydrophobic pockets .
- Compound e (): Contains a naphthalene-thiophene hybrid with a methylamino linker.
Key Research Findings and Implications
Solubility: Compounds with polar substituents (e.g., amino in 7b) show improved aqueous solubility compared to the target compound’s hydrophobic thiophene-indole framework .
Synthetic Complexity : Lower yields in compound 41 (35%) vs. 70–75% in compounds suggest challenges in coupling bulky heterocycles .
Bioactivity Clues : While direct activity data are absent, the indole-thiophene motif is prevalent in serotonin receptor modulators, and the pyrrole may mimic natural cofactors (e.g., histidine in enzymes) .
Biological Activity
N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and research findings.
Structural Overview
The compound consists of an indole moiety, a pyrrole, and a thiophene, which are fused into a single molecular structure. Its chemical formula is represented as CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. This intricate arrangement of heterocycles suggests a potential for diverse biological activities.
Synthesis Methods
Several synthetic strategies have been employed to produce this compound. These methods highlight the versatility in constructing complex heterocyclic compounds:
- Condensation Reactions : Utilizing various amines and carboxylic acids.
- Cyclization Techniques : Employing cyclization of indole derivatives with pyrrole and thiophene components.
- Functional Group Modifications : Modifying existing compounds to enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Tubulin Polymerization Inhibition : Analogous compounds have shown the ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells. A study found that certain indole-pyrazoline hybrids demonstrated potent inhibitory effects on tubulin assembly with IC50 values as low as 2.12 μM .
Compound Name IC50 (μM) Biological Activity Compound e19 2.12 Tubulin inhibitor Compound 7d 0.52 HeLa cell apoptosis
Mechanistic Insights
Mechanistic studies reveal that this compound induces cell apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle. It disrupts the cellular microtubule network, consistent with the mode of action observed with colchicine .
In Vitro Evaluations
In vitro studies involving various cancer cell lines have demonstrated the efficacy of this compound:
- HeLa Cells : Showed significant growth inhibition with an IC50 value of 0.52 μM.
- MCF-7 Cells : Exhibited an IC50 value of 0.34 μM.
- HT-29 Cells : Displayed an IC50 value of 0.86 μM.
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct pharmacological properties not found in simpler analogs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-methylindolyl)-2-thiophenecarboxamide | Indole and thiophene | Anticancer |
| 5-methylindole derivatives | Indole-based | Antimicrobial |
| 2-pyrrolidinone derivatives | Pyrrole-based | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
